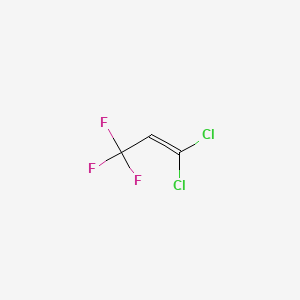

1,1-Dichloro-3,3,3-trifluoropropene

Cat. No. B1295224

Key on ui cas rn:

460-70-8

M. Wt: 164.94 g/mol

InChI Key: ISCYUDAHBJMFNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06066769

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.

Name

1,1,3,3-tetrachloro-1,3-difluoropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1,1,3,3-tetrachloro-3-fluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

1,3,3,3-tetrachloro-1-fluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

1,1,1,3,3-pentachloro-3-fluoropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

1,1,3-trichloro-1,3,3-trifluoropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

1,1,3-trichloro-3,3-difluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

3,3,3-trichloro-1,1-difluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5].ClC(Cl)(F)CC(F)(F)[F:13].ClC(F)(F)CC(Cl)(F)F.ClC(Cl)=CC(F)(F)F.ClC(Cl)(Cl)CC(F)(F)F.ClC(Cl)(F)CC(Cl)(F)F.ClC(Cl)=CC(Cl)(F)F.ClC(Cl)(Cl)C=C(F)F.ClC(Cl)(Cl)CC(Cl)(F)F.ClC(Cl)(F)CC(Cl)(Cl)F.ClC(Cl)=CC(Cl)(Cl)F.ClC(F)=CC(Cl)(Cl)Cl.ClC(Cl)(Cl)CC(Cl)(Cl)F>>[Cl:1][C:2]([F:13])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:13][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)Cl)(Cl)Cl

|

Step Two

|

Name

|

1,1,3,3-tetrachloro-1,3-difluoropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(Cl)Cl)(F)Cl

|

Step Three

|

Name

|

1,1,3,3-tetrachloro-3-fluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(Cl)Cl)Cl

|

Step Four

|

Name

|

1,3,3,3-tetrachloro-1-fluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(Cl)(Cl)Cl)F

|

Step Five

|

Name

|

1,1,1,3,3-pentachloro-3-fluoropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(Cl)Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(F)F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)F)(F)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)Cl)(F)F

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(F)F)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)F)(Cl)Cl

|

Step Eleven

|

Name

|

1,1,3-trichloro-1,3,3-trifluoropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)Cl)(F)Cl

|

Step Twelve

|

Name

|

1,1,3-trichloro-3,3-difluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(F)Cl)Cl

|

Step Thirteen

|

Name

|

3,3,3-trichloro-1,1-difluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C=C(F)F)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fluorinated saturated and olefinic compounds formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(CC(F)(F)F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(=CC(F)(F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06066769

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.

Name

1,1,3,3-tetrachloro-1,3-difluoropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1,1,3,3-tetrachloro-3-fluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

1,3,3,3-tetrachloro-1-fluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

1,1,1,3,3-pentachloro-3-fluoropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

1,1,3-trichloro-1,3,3-trifluoropropane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

1,1,3-trichloro-3,3-difluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

3,3,3-trichloro-1,1-difluoro-1-propene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5].ClC(Cl)(F)CC(F)(F)[F:13].ClC(F)(F)CC(Cl)(F)F.ClC(Cl)=CC(F)(F)F.ClC(Cl)(Cl)CC(F)(F)F.ClC(Cl)(F)CC(Cl)(F)F.ClC(Cl)=CC(Cl)(F)F.ClC(Cl)(Cl)C=C(F)F.ClC(Cl)(Cl)CC(Cl)(F)F.ClC(Cl)(F)CC(Cl)(Cl)F.ClC(Cl)=CC(Cl)(Cl)F.ClC(F)=CC(Cl)(Cl)Cl.ClC(Cl)(Cl)CC(Cl)(Cl)F>>[Cl:1][C:2]([F:13])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:13][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)Cl)(Cl)Cl

|

Step Two

|

Name

|

1,1,3,3-tetrachloro-1,3-difluoropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(Cl)Cl)(F)Cl

|

Step Three

|

Name

|

1,1,3,3-tetrachloro-3-fluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(Cl)Cl)Cl

|

Step Four

|

Name

|

1,3,3,3-tetrachloro-1-fluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(Cl)(Cl)Cl)F

|

Step Five

|

Name

|

1,1,1,3,3-pentachloro-3-fluoropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(Cl)Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(F)F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)F)(F)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)Cl)(F)F

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(F)F)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)F)(Cl)Cl

|

Step Eleven

|

Name

|

1,1,3-trichloro-1,3,3-trifluoropropane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC(F)(F)Cl)(F)Cl

|

Step Twelve

|

Name

|

1,1,3-trichloro-3,3-difluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=CC(F)(F)Cl)Cl

|

Step Thirteen

|

Name

|

3,3,3-trichloro-1,1-difluoro-1-propene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C=C(F)F)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fluorinated saturated and olefinic compounds formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(CC(F)(F)F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(=CC(F)(F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |